molecular formula C13H19NO2 B14137570 N,N-Diethyl-3-methoxy-4-methylbenzamide CAS No. 88733-48-6

N,N-Diethyl-3-methoxy-4-methylbenzamide

Cat. No.: B14137570
CAS No.: 88733-48-6
M. Wt: 221.29 g/mol
InChI Key: LWQLPFBYOGVAIP-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxy-4-methylbenzamide is a synthetic organic compound belonging to the class of benzamides. It is structurally analogous to well-studied insect repellents such as DEET (N,N-Diethyl-3-methylbenzamide), suggesting potential for research in vector control and olfactory reception studies . Its mechanism of action may be multifaceted; while some benzamides are investigated for interactions with the octopaminergic system in insects, others have been studied for potential effects on neuronal ion channels . This makes it a compound of interest for probing specific neurological pathways and protein targets. The methoxy and methyl substituents on its aromatic ring system contribute to its distinct electronic and steric properties, which can influence molecular conformation and intermolecular interactions, as demonstrated by spectroscopic studies on similar molecules . Available as a research-grade chemical, this compound is intended for laboratory investigations and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

88733-48-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N,N-diethyl-3-methoxy-4-methylbenzamide

InChI

InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)11-8-7-10(3)12(9-11)16-4/h7-9H,5-6H2,1-4H3

InChI Key

LWQLPFBYOGVAIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)OC

Origin of Product

United States

Preparation Methods

Direct Amidation of 3-Methoxy-4-methylbenzoic Acid

The most straightforward approach involves converting 3-methoxy-4-methylbenzoic acid to its corresponding acyl chloride, followed by reaction with diethylamine. As detailed in CN102020587A , thionyl chloride (SOCl₂) is employed to synthesize 3-methoxy-4-methylbenzoyl chloride under reflux conditions. Subsequent amidation with diethylamine in the presence of a tertiary base, such as triethylamine, yields N,N-diethyl-3-methoxy-4-methylbenzamide. This method typically achieves yields of 65–75% under optimized conditions (60–80°C, 4–6 hours).

Key advantages include:

  • Simplicity : Fewer synthetic steps reduce purification complexity.
  • Scalability : Compatible with industrial-scale production due to readily available starting materials.
    However, the use of SOCl₂ necessitates stringent safety protocols, and residual chloride impurities may require extensive washing.

Single-Pot Carbamoyl Chloride Coupling

US20150126734A1 describes a single-pot method utilizing 3-methoxy-4-methylbenzoic acid and diethylcarbamoyl chloride. The reaction proceeds in the presence of an organic tertiary base (e.g., pyridine) at ambient temperature (10–50°C), completing within 15–60 minutes. This approach eliminates the need for isolating the acyl chloride intermediate, streamlining the process. Reported yields range from 70–85%, with higher purity compared to traditional amidation.

Critical considerations:

  • Cost : Diethylcarbamoyl chloride is more expensive than diethylamine.
  • Byproduct Management : Inorganic salts generated during the reaction must be removed via filtration or extraction.

Fixed Bed Reactor Synthesis

Adapting the methodology from CN101362707A , 3-methoxy-4-methylbenzoic acid and diethylamine are premixed in a solvent system (e.g., toluene) to form a complex salt. This mixture is then passed through a catalyzed fixed bed reactor under constant temperature (120–150°C) and pressure (5–10 bar), enabling continuous dehydration to yield the target compound. The fixed bed system enhances reaction efficiency, achieving yields exceeding 90% with minimal solvent waste.

Industrial relevance:

  • Continuous Processing : Ideal for large-scale manufacturing.
  • Catalyst Longevity : Heterogeneous catalysts (e.g., alumina-supported acids) exhibit extended lifespans, reducing operational costs.

Multi-Step Synthesis from Toluene Derivatives

A more labor-intensive route involves constructing the substituted benzene ring from simpler precursors. For example, 3-methoxy-4-methyltoluene can be oxidized to 3-methoxy-4-methylbenzoic acid using potassium permanganate (KMnO₄) under acidic conditions. Subsequent amidation via Method 1 or 2 completes the synthesis. While this method offers flexibility in intermediate functionalization, the additional oxidation step reduces overall yield (50–60%) and increases production time.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Temperature (°C) Key Advantages Limitations
Direct Amidation 65–75 4–6 h 60–80 Simple, scalable SOCl₂ handling, impurity removal
Carbamoyl Chloride 70–85 0.25–1 h 10–50 High purity, single-pot High reagent cost
Fixed Bed Reactor >90 Continuous 120–150 High efficiency, low solvent use Specialized equipment required
Copper-Catalyzed 80–88 12–24 h 60–100 Mild conditions, good yields Ligand/catalyst costs
Multi-Step Synthesis 50–60 24–48 h 80–120 Flexible intermediate modification Low yield, time-intensive

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methoxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diethyl-3-methoxy-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit cholinesterase activity, which affects the nervous system of insects and mammals. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent paralysis of insects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
N,N-Diethyl-3-methoxy-4-methylbenzamide 3-OCH₃, 4-CH₃, N,N-diethylamide C₁₃H₁₉NO₂ 221.30 (calc.) Lipophilic, steric hindrance -
N,N-Diethyl-3-hydroxy-4-methoxybenzamide 3-OH, 4-OCH₃, N,N-diethylamide C₁₂H₁₇NO₃ 223.27 Polar hydroxyl group
N,N-Diethyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide 4-isoxazole-methoxy, N,N-diethylamide C₂₂H₂₅N₂O₃ 373.45 Bulky isoxazole group
N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide 3-OCH₃, 4-CH₃, 4-CF₃ C₁₆H₁₄F₃NO₂ 321.29 Electron-withdrawing CF₃ group

Key Observations :

  • Steric Effects : The isoxazole-containing analog (from ) exhibits significantly higher molecular weight (373.45 vs. 221.30) and steric bulk, which may hinder binding to biological targets .
  • Electronic Effects : The trifluoromethyl group in N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, altering reactivity and interaction with electron-rich biological sites .

Key Observations :

  • High yields (e.g., 97% in ) are achieved using coupling agents like HBTU, whereas multi-step syntheses (e.g., ) suffer from lower yields due to intermediate purification challenges .
  • The target compound’s synthesis (hypothetically) would likely employ similar amide coupling strategies, with yields dependent on substituent compatibility.

Physicochemical Properties

  • Lipophilicity : The diethylamide group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., ), favoring blood-brain barrier penetration .

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